molecular formula C17H30N4O2S B6969375 N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide

N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide

Cat. No.: B6969375
M. Wt: 354.5 g/mol
InChI Key: UQTUYROSZIRWQY-UHFFFAOYSA-N
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Description

N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide typically involves the reaction of piperazine with appropriate sulfonyl chlorides and pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide
  • N,N-diethyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide
  • N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-carbamate

Uniqueness

N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dipropyl-4-(1-pyridin-2-ylethyl)piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2S/c1-4-10-20(11-5-2)24(22,23)21-14-12-19(13-15-21)16(3)17-8-6-7-9-18-17/h6-9,16H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTUYROSZIRWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)N1CCN(CC1)C(C)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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